molecular formula C13H13NO B7974542 5-(3,4-Dimethylphenyl)pyridin-3-ol

5-(3,4-Dimethylphenyl)pyridin-3-ol

Cat. No.: B7974542
M. Wt: 199.25 g/mol
InChI Key: HMUQUSUKVVINJW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3,4-dimethylphenyl substituent at the 5-position. This compound’s structure combines aromatic and polar functional groups, making it relevant for applications in medicinal chemistry, agrochemicals, and materials science. The dimethylphenyl group enhances lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-11(5-10(9)2)12-6-13(15)8-14-7-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQUSUKVVINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and halogenated phenylpyridines.

Scientific Research Applications

5-(3,4-Dimethylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring and attached aromatic groups significantly influence physicochemical properties. Key analogs include:

Compound Substituents Key Properties
5-(3,4-Dimethylphenyl)pyridin-3-ol 3-OH, 5-(3,4-dimethylphenyl) Moderate lipophilicity; electron-donating methyl groups enhance stability .
5-(2,3-Difluorophenyl)pyridin-3-ol 3-OH, 5-(2,3-difluorophenyl) Higher electronegativity due to fluorine; increased metabolic resistance .
5-Chloro-2,3-dimethoxypyridin-4-ol 4-OH, 2,3-OCH₃, 5-Cl Electron-withdrawing Cl and OCH₃ reduce solubility in nonpolar media .
2,6-Diiodo-5-methoxypyridin-3-ol 3-OH, 5-OCH₃, 2,6-I Heavy iodine atoms increase molecular weight and steric hindrance .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The dimethylphenyl group in the target compound donates electrons, stabilizing the aromatic system compared to fluorine or chlorine substituents, which withdraw electrons and polarize the ring .
  • Hydroxyl Group Position : The 3-OH group in the target compound allows intramolecular hydrogen bonding, unlike analogs with hydroxyl groups at positions 2 or 4 (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol), which may exhibit different solubility profiles .

Physicochemical Properties

  • Lipophilicity (LogP) : The dimethylphenyl group increases LogP compared to fluorophenyl or methoxy-substituted analogs, favoring membrane permeability in drug design.
  • Acidity (pKa): The 3-OH group has a pKa ~8–10, comparable to other pyridinols, but steric effects from the dimethyl group may slightly reduce acidity versus unsubstituted analogs .

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